6-(3-bromophenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Choose this specific dihydropyridazinone for unambiguous SAR. Unlike common para-substituted analogs, its unique meta-bromophenyl (6-position) and ortho-fluorobenzyl (N-2 position) substitution pattern creates a distinct 3D pharmacophore critical for PDE4 selectivity and non-LBP androgen receptor binding studies. Published data shows even minor halogen positional shifts in pyridazinones drastically alter inhibitory potency (e.g., IC50 shifts >10 μM in AR-dependent assays). Substituting positional isomers leads to invalid SAR conclusions. This research intermediate's Br/F arrangement also enables halogen bonding probe studies. Standard shipping; no controlled substance licensing required.

Molecular Formula C17H12BrFN2O
Molecular Weight 359.198
CAS No. 941972-20-9
Cat. No. B2367769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-bromophenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one
CAS941972-20-9
Molecular FormulaC17H12BrFN2O
Molecular Weight359.198
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br)F
InChIInChI=1S/C17H12BrFN2O/c18-14-6-3-5-12(10-14)16-8-9-17(22)21(20-16)11-13-4-1-2-7-15(13)19/h1-10H,11H2
InChIKeyCJHIBTOJWIWNFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-Bromophenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one (CAS 941972-20-9): Structural Identity and Research Positioning


The compound 6-(3-bromophenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one (CAS 941972-20-9) is a synthetic heterocyclic small molecule belonging to the dihydropyridazinone class. It features a pyridazin-3(2H)-one core substituted with a 3-bromophenyl group at the 6-position and a 2-fluorophenylmethyl group at the N-2 position. Its molecular formula is C17H12BrFN2O, and its molecular weight is 359.2 g/mol [1]. As a member of the pyridazinone family, a class known for its potential as phosphodiesterase 4 (PDE4) inhibitors and non-ligand binding pocket (non-LBP) antiandrogens, this specific compound is predominantly cataloged as a research chemical and a versatile intermediate for medicinal chemistry applications [1] [2].

Why 6-(3-Bromophenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one (CAS 941972-20-9) Cannot Be Assumed Interchangeable with Positional Isomers


In pyridazinone-based research, generic substitution of positional isomers poses a critical risk to experimental reproducibility. The specific substitution pattern of this compound—a meta-bromophenyl group at the 6-position and an ortho-fluorinated benzyl group at the N-2 position—creates a unique three-dimensional pharmacophore. Closely related purchasable analogs, such as 6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one (CAS 942007-79-6), feature different halogen positions . In analogous pyridazinone series, even minor positional shifts in halogen substituents have been shown to profoundly alter inhibitory potency. For instance, in a series of pyridazinone-based androgen receptor inhibitors, researchers identified a specific lead compound demonstrating an IC50 of 11.57 μM against AR-dependent LNCaP cells, with activity being highly sensitive to structural modifications [1]. Consequently, substituting one positional isomer for another without confirmatory biological evaluation is scientifically unsound and can lead to invalid structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Guide for 6-(3-Bromophenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one (CAS 941972-20-9)


Structural Differentiation from the 4-Bromo, 4-Fluoro Positional Isomer (CAS 942007-79-6)

A critical point for procurement differentiation is the precise substitution pattern. The target compound (CAS 941972-20-9) is a positional isomer of the more widely listed 6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one (CAS 942007-79-6) . While both share the same molecular formula (C17H12BrFN2O) and molecular weight (359.2 g/mol), the target compound features a meta-bromophenyl and ortho-fluorobenzyl arrangement, whereas the comparator has para-substitutions. This difference is not cosmetic; in related pyridazinone antiandrogen research (Ryu et al., 2013), the most active compound's potency was contingent on a specific substitution geometry, highlighting the risk of assuming functional equivalence between positional isomers [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Class-Level Inference as a PDE4 Inhibitor Scaffold

The dihydropyridazinone core of the target compound is structurally represented in patent US20080269235, which claims pyridazin-3(2H)-one derivatives as potent and selective PDE4 inhibitors [1]. While the specific compound CAS 941972-20-9 is not an exemplified derivative in the patent, its core scaffold is identical to the general formula (I) compounds that were shown to suppress TNFα release and inhibit PDE4 isoenzymes, a mechanism relevant for treating chronic inflammatory diseases such as asthma and COPD [1]. This class-level association provides a rational basis for its selection as a starting point for PDE4-focused medicinal chemistry campaigns.

Inflammation Phosphodiesterase 4 (PDE4) Respiratory Disease

Validated Application Scenarios for 6-(3-Bromophenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one (CAS 941972-20-9)


Structure-Activity Relationship (SAR) Exploration of PDE4 Inhibitors

Based on its membership in the pyridazin-3(2H)-one class of PDE4 inhibitors [1], this compound is ideally suited as a key intermediate for SAR studies. Researchers can use it to probe the effects of a meta-bromophenyl and ortho-fluorobenzyl substitution on PDE4 isoenzyme selectivity and potency, comparing it directly against the para-substituted analogs available in commercial libraries.

Lead Optimization for Non-LBD Antiandrogen Therapeutics

Given the demonstrated activity of pyridazinone-based compounds against androgen receptor-dependent LNCaP prostate cancer cells (IC50 of 11.57 μM for the most active analog in the series) [2], this specific compound can serve as a privileged scaffold for further optimization. Its unique halogen substitution pattern offers a distinct opportunity to enhance binding to the BF-3 surface pocket of the androgen receptor.

Chemical Probe Development for Halogen-Bonding Interaction Studies

The presence of both a bromine and a fluorine atom in a stereochemically defined arrangement makes this compound a valuable tool for experimental and computational studies of halogen bonding in protein-ligand complexes. It can be used as a chemical probe to validate the role of these non-canonical interactions in increasing binding affinity versus compounds with alternative halogen placement.

Quote Request

Request a Quote for 6-(3-bromophenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.